2-(Azetidin-3-yl)oxazole hydrochloride
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Overview
Description
2-(Azetidin-3-yl)oxazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and oxazole. Azetidine is a four-membered ring containing one nitrogen atom, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Azetidin-3-yl)oxazole hydrochloride is another area that requires further investigation . Environmental conditions can significantly impact the effectiveness of a compound and its stability over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)oxazole hydrochloride typically involves the formation of the azetidine and oxazole rings followed by their coupling. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the azetidine ring, leading to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the azetidine or oxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and azetidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Azetidin-3-yl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure.
Oxazole derivatives: Compounds such as 2-methyl-4,5-diphenyloxazole and 2,4-dimethyloxazole share the oxazole ring structure.
Uniqueness
2-(Azetidin-3-yl)oxazole hydrochloride is unique due to the combination of azetidine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its binding affinity to molecular targets and increases its versatility in various applications.
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIFPDGQQWJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243512-57-2 |
Source
|
Record name | 2-(azetidin-3-yl)-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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